molecular formula C17H13N5O2S B12172864 N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide

N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide

Cat. No.: B12172864
M. Wt: 351.4 g/mol
InChI Key: FUAOYFOBANNBIC-UHFFFAOYSA-N
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Description

N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a naphthalene sulfonamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids . The presence of the naphthalene sulfonamide group adds to the compound’s potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and naphthalene sulfonamide groups. One common method involves the reaction of 2-(1H-tetrazol-1-yl)aniline with naphthalene-2-sulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring typically yields tetrazole N-oxides, while reduction of the sulfonamide group produces amines.

Scientific Research Applications

N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity . This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide is unique due to its combination of a tetrazole ring and a naphthalene sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H13N5O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C17H13N5O2S/c23-25(24,15-10-9-13-5-1-2-6-14(13)11-15)19-16-7-3-4-8-17(16)22-12-18-20-21-22/h1-12,19H

InChI Key

FUAOYFOBANNBIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

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